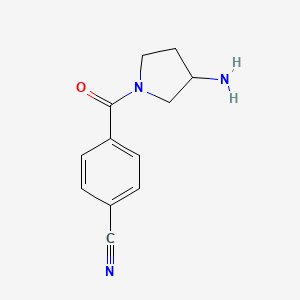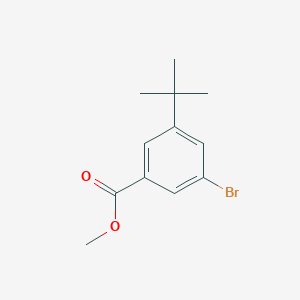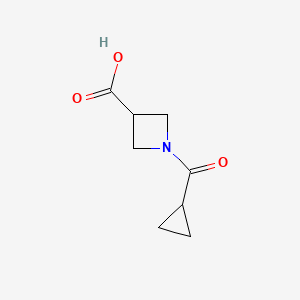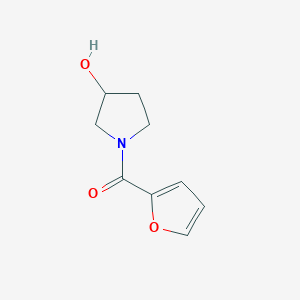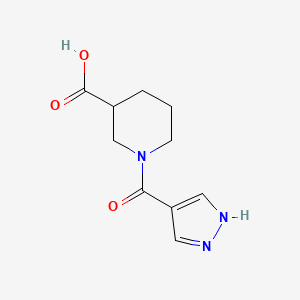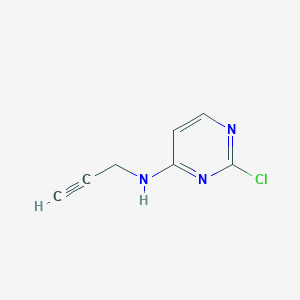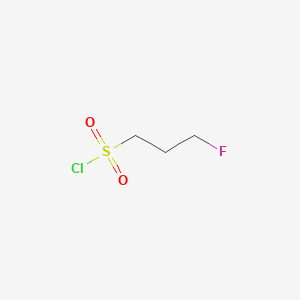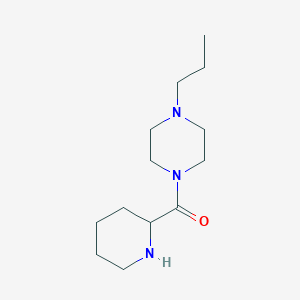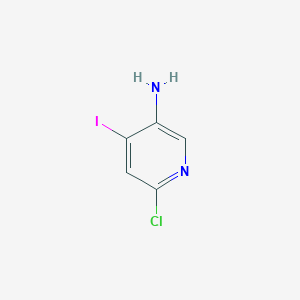
6-Chloro-4-iodopyridin-3-amine
Vue d'ensemble
Description
6-Chloro-4-iodopyridin-3-amine is a compound with the molecular formula C5H4ClIN2 . It has a molecular weight of 254.45 g/mol . The IUPAC name for this compound is 6-chloro-4-iodopyridin-3-amine .
Synthesis Analysis
The synthesis of 6-Chloro-4-iodopyridin-3-amine involves the use of Trifluoroacetic acid (TFA) added to a solution of 1,1-dimethylethyl (6-chloro-4-iodo-3-pyridinyl)carbamate in dichloromethane (DCM). The reaction mixture is stirred at room temperature for 24 hours .Molecular Structure Analysis
The InChI code for 6-Chloro-4-iodopyridin-3-amine is1S/C5H4ClIN2/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2 . The Canonical SMILES structure is C1=C(C(=CN=C1Cl)N)I . Physical And Chemical Properties Analysis
The compound has a density of 2.1±0.1 g/cm3 and a boiling point of 359.4±42.0 °C at 760 mmHg . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 .Applications De Recherche Scientifique
Chemical Rearrangements and Intermediate Formation:
- Pieterse and Hertog (2010) studied the rearrangements in aminations of halopyridines, suggesting a mechanism involving pyridyne intermediates. This research highlighted the reaction of halopyridines like 3-chloro and 4-chloropyridine with potassium amide in liquid ammonia, leading to various aminopyridines, including 6-Chloro-4-iodopyridin-3-amine (Pieterse & Hertog, 2010).
Palladium-Catalyzed Aminations:
- Maes et al. (2002) explored the regioselective palladium-catalyzed aminations on halopyridines, including 6-Chloro-4-iodopyridin-3-amine. The research achieved excellent yields and good selectivity in these reactions, important for synthesizing various compounds in pharmaceuticals and material sciences (Maes et al., 2002).
Preparation of Amine-Containing Complexes:
- Johansson (2006) demonstrated the use of palladium-catalyzed amination for the preparation of amine-containing ruthenium(II) complexes. This research utilized compounds like 6-Chloro-4-iodopyridin-3-amine as precursors, underlining its role in the synthesis of complex molecular structures (Johansson, 2006).
Synthesis of Azaheteroaromatic Cores:
- Rauws et al. (2010) reported on the synthesis of new tetracyclic azaheteroaromatic cores using 6-Chloro-4-iodopyridin-3-amine. This work is significant in the field of organic chemistry, especially in the development of novel compounds with potential pharmacological applications (Rauws et al., 2010).
Synthesis of Disubstituted Imidazo[4,5-b]pyridin-2-ones:
- Kuethe et al. (2004) conducted research on the synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones using palladium-catalyzed amination of 6-Chloro-4-iodopyridin-3-amine. This research contributes to the development of functionalized pyridine derivatives, relevant in medicinal chemistry (Kuethe et al., 2004).
Aminocarbonylation Reactions:
- Takács et al. (2007) explored the aminocarbonylation of nitrogen-containing iodo-heteroaromatics, including 6-Chloro-4-iodopyridin-3-amine. This study is crucial for synthesizing N-substituted nicotinamides and pyridyl-glyoxylamides of potential biological importance (Takács et al., 2007).
Preparation of Pyridin-3-yl C-Nucleosides:
- Joubert et al. (2007) reported a novel methodology for preparing 6-substituted pyridin-3-yl C-nucleosides using 6-Chloro-4-iodopyridin-3-amine. This research provides insights into the synthesis of nucleoside analogues, which are important in the development of therapeutic agents (Joubert et al., 2007).
Synthesis of Functionalized BODIPY Derivatives:
- Li et al. (2008) worked on forming water-soluble BODIPY derivatives using compounds like 6-Chloro-4-iodopyridin-3-amine. These derivatives are valuable for their high fluorescence in aqueous environments, relevant in imaging and diagnostic applications (Li et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
6-chloro-4-iodopyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOICMMKVFPTQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593467 | |
| Record name | 6-Chloro-4-iodopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-iodopyridin-3-amine | |
CAS RN |
351227-42-4 | |
| Record name | 6-Chloro-4-iodopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-4-iodopyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl[4-(2-oxopyrrolidin-1-yl)phenyl]acetate](/img/structure/B1369795.png)
![Tert-butyl[3-(2-amino-5-hydroxyphenoxy)benzyl]carbamate](/img/structure/B1369796.png)
